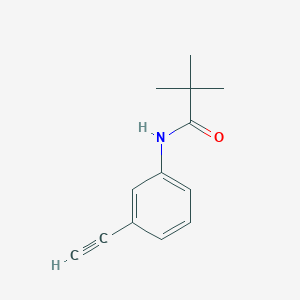

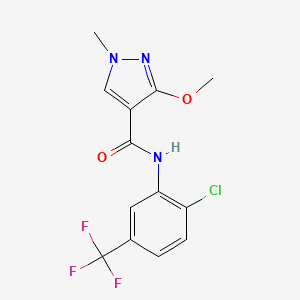

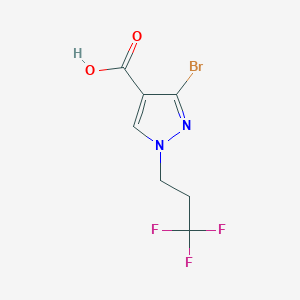

N-(3-ethynylphenyl)-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(3-ethynylphenyl)-2,2-dimethylpropanamide often involves complex organic reactions that can include steps like reductive amination, cyclization, and functional group transformations. For instance, Cheruzel et al. (2011) describe synthetic pathways starting from 1-methyl-2-carboxaldehyde to produce related imidazole synthons, demonstrating the versatile approaches to synthesizing compounds within this chemical class (Cheruzel et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-ethynylphenyl)-2,2-dimethylpropanamide has been elucidated using techniques such as X-ray crystallography. For example, Huang Ming-zhi et al. (2005) reported on the synthesis and structure determination of a closely related compound, highlighting the importance of crystallographic analysis in understanding the geometric and electronic structure of such molecules (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of N-(3-ethynylphenyl)-2,2-dimethylpropanamide and related compounds can involve a variety of reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are fundamental in modifying the chemical structure to achieve desired physical or biological properties. For instance, Singh et al. (2013) explored the reactivity of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the types of chemical transformations that can be applied to similar compounds (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

- Hydrogen-Bonded Networks : The study of N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, a compound structurally similar to N-(3-ethynylphenyl)-2,2-dimethylpropanamide, revealed complex hydrogen-bonded networks in its crystal structure. These networks play a critical role in the stability and interaction of molecules, which could be relevant for understanding the properties of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Amrei & Boere, 2018).

- Molecular Arrangement and Bonding : Another structurally similar compound, 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide, showcased the arrangement of substituents around the benzene ring and the formation of a three-dimensional network through hydrogen bonding. This insight is beneficial for understanding the molecular geometry and potential interactions of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Yalcin et al., 2012).

Chemical Synthesis and Modification

- Synthetic Pathways and Reagent Development : The compound N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, while not identical, is closely related to N-(3-ethynylphenyl)-2,2-dimethylpropanamide. Research has provided valuable synthetic pathways for the formation of this compound, which could be adapted or provide insights into the synthesis of N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Cheruzel et al., 2011).

- Advanced Material Synthesis : In the field of materials science, derivatives of N,N-dimethylpropanamide have been synthesized and studied for their optical properties, indicating the potential of N-(3-ethynylphenyl)-2,2-dimethylpropanamide in material applications, such as in optoelectronic devices or sensors (Rodríguez et al., 2004).

Catalysis and Reaction Mechanisms

- Catalytic Processes : The catalytic pyrolysis process for the preparation of N,N-dimethylacrylamide, which uses N,N-dimethylpropanamide as a precursor, illustrates the chemical reactivity and potential catalytic applications of compounds structurally related to N-(3-ethynylphenyl)-2,2-dimethylpropanamide (Guangwen, 2009).

Nuclear Science and Extraction Processes

- Extraction and Separation of Radioactive Elements : Research involving N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA) has shed light on its extraction properties for neptunium and plutonium, which could be relevant if N-(3-ethynylphenyl)-2,2-dimethylpropanamide exhibits similar properties (Ban et al., 2016).

Wirkmechanismus

Target of Action

The primary target of N-(3-ethynylphenyl)-2,2-dimethylpropanamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, growth, migration, and survival .

Mode of Action

N-(3-ethynylphenyl)-2,2-dimethylpropanamide, also known as Erlotinib, acts as a receptor tyrosine kinase inhibitor . It binds reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This interaction inhibits EGFR’s tyrosine kinase activity, which is highly expressed and occasionally mutated in various forms of cancer .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects several biochemical pathways. It primarily disrupts the downstream signaling of the EGFR pathway, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects can vary depending on the specific cellular context and the presence of other mutations.

Pharmacokinetics

Erlotinib is administered orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted primarily as metabolites, with over 90% via feces and 9% via urine .

Result of Action

The molecular and cellular effects of Erlotinib’s action include the inhibition of tumor cell proliferation and the induction of apoptosis . In clinical settings, this results in the reduction of tumor size and potentially improved survival rates for patients with certain types of cancer, such as non-small cell lung cancer and pancreatic cancer .

Action Environment

The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of certain mutations in the EGFR gene can affect the drug’s efficacy . Additionally, the drug’s metabolism can be affected by other substances that induce or inhibit CYP3A4 . Therefore, the patient’s genetic makeup, lifestyle, and concurrent medications can all influence the drug’s action.

Safety and Hazards

Zukünftige Richtungen

Erlotinib is currently being studied in phase I and II clinical trials for HER2 positive breast cancer, drug-resistant non-small cell lung cancer . Simultaneous inhibition of key Wnt or mTOR pathway proteins in addition to EGFR and c-Met may be a promising strategy for overcoming EGFR and c-Met TKI resistance in NSCLC patients .

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-5-10-7-6-8-11(9-10)14-12(15)13(2,3)4/h1,6-9H,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMCNGLUFLOCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2496056.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)